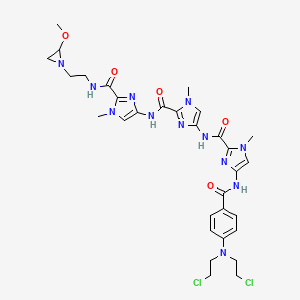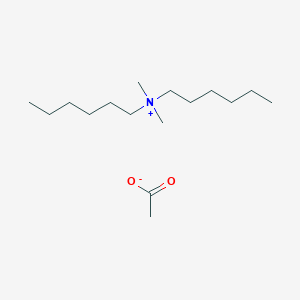
N-Hexyl-N,N-dimethylhexan-1-aminium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexyl-N,N-dimethylhexan-1-aminium acetate is a chemical compound known for its unique structure and properties. It is an organic compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a hexyl group, two dimethyl groups, and an acetate ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N,N-dimethylhexan-1-aminium acetate typically involves the reaction of N,N-dimethylhexylamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N,N-Dimethylhexylamine Synthesis: N,N-Dimethylhexylamine is synthesized by reacting hexylamine with dimethyl sulfate or methyl iodide under basic conditions.
Quaternization Reaction: The synthesized N,N-dimethylhexylamine is then reacted with acetic acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexyl-N,N-dimethylhexan-1-aminium acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetate ion can be substituted with other anions under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts with different anions .
Applications De Recherche Scientifique
N-Hexyl-N,N-dimethylhexan-1-aminium acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Hexyl-N,N-dimethylhexan-1-aminium acetate involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. This is particularly useful in its antimicrobial applications . The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane destabilization and ion transport disruption .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylhexylamine: A precursor in the synthesis of N-Hexyl-N,N-dimethylhexan-1-aminium acetate.
Hexyl Acetate: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. Its ability to act as a phase transfer catalyst and its antimicrobial properties set it apart from other similar compounds .
Propriétés
Numéro CAS |
144002-85-7 |
|---|---|
Formule moléculaire |
C16H35NO2 |
Poids moléculaire |
273.45 g/mol |
Nom IUPAC |
dihexyl(dimethyl)azanium;acetate |
InChI |
InChI=1S/C14H32N.C2H4O2/c1-5-7-9-11-13-15(3,4)14-12-10-8-6-2;1-2(3)4/h5-14H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
CFHXJHPHQBHBRF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC[N+](C)(C)CCCCCC.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



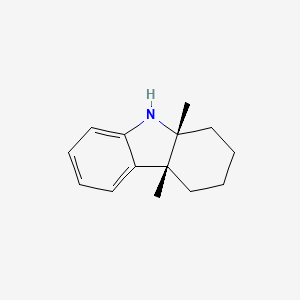


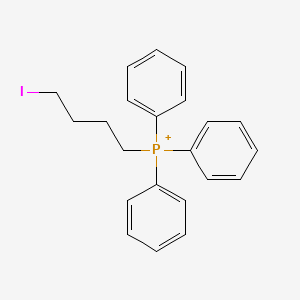


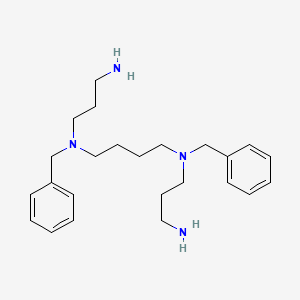
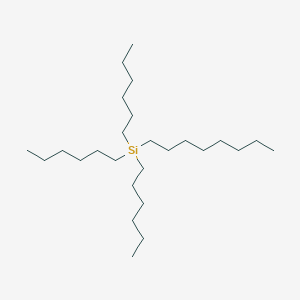
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)-](/img/structure/B12562187.png)
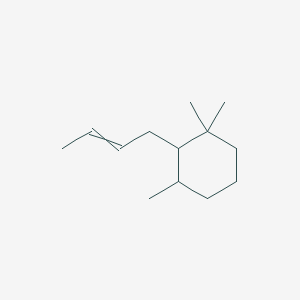
![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
